molecular formula C20H26N2O3 B2947177 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953151-90-1

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2947177
CAS No.: 953151-90-1
M. Wt: 342.439
InChI Key: KKSUPIAWJGKLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide is a high-purity chemical compound offered for research use only (RUO), strictly for laboratory and in-vitro applications. This acetamide derivative is of significant interest in the field of medicinal chemistry, particularly in the design and synthesis of novel pharmacologically active molecules . As part of the phenoxy acetamide class, it serves as a valuable chemical scaffold. Phenoxy acetamide derivatives are extensively investigated for their diverse biological activities and are utilized as key intermediates in the development of potential therapeutic agents . Researchers employ this compound in hit-to-lead optimization studies, structural-activity relationship (SAR) analyses, and as a building block for constructing more complex molecular architectures. Its structure, which incorporates a dimethylamino phenyl group and a methoxyphenoxy moiety, makes it a versatile intermediate for probing molecular interactions and developing targeted bioactive compounds . This product is intended for use by qualified research professionals and is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)17-12-10-16(11-13-17)7-6-14-21-20(23)15-25-19-9-5-4-8-18(19)24-3/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSUPIAWJGKLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amide, characterized by the following structure:

  • IUPAC Name : N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide
  • Molecular Formula : C19H24N2O2
  • CAS Number : 953197-07-4

The presence of a dimethylamino group attached to a phenyl ring, along with a propyl chain and a methoxybenzamide moiety, contributes to its biological activity.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. While specific targets are still under investigation, preliminary studies suggest that the compound may influence several biochemical pathways.

Mode of Action

The mode of action is believed to be multifaceted, potentially involving:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, similar to other compounds in its class.
  • Modulation of Receptor Activity : It could interact with neurotransmitter receptors, impacting signaling pathways related to neuronal function.

Cholinesterase Inhibition

One significant area of research is the compound's potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. A related study on similar compounds indicated that derivatives with dimethylamino groups showed promising inhibitory activity against acetylcholinesterase (AChE), with IC50 values in the nanomolar range .

CompoundIC50 (AChE)Selectivity (BuChE/AChE)
6a20 nM354
Donepezil6 nM365

This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as a therapeutic agent.

Antioxidant Properties

In addition to cholinesterase inhibition, compounds similar to this compound have demonstrated antioxidant properties. This dual activity enhances their therapeutic potential, especially in neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Coumarin Derivatives : Research indicated that compounds with similar structural motifs exhibited significant AChE inhibition and antioxidant activities. The findings highlighted the importance of structural modifications in enhancing biological efficacy .
  • Cytotoxicity Assessments : In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related acetamide derivatives below:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula (Calculated) Molecular Weight (g/mol) Key Biological/Physicochemical Properties Reference
Target Compound 2-Methoxyphenoxy, dimethylaminophenylpropyl C20H25N2O3 (hypothetical) ~347.4 Predicted enhanced solubility (due to methoxy) and CNS penetration (tertiary amine)
N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide 4-Fluorophenyl, dimethylaminophenylpropyl C19H23FN2O 314.4 Fluorine increases lipophilicity; potential metabolic stability
Compound e (Pharmacopeial PF 43(1)) 2,6-Dimethylphenoxy, amino-hydroxyhexan Not provided Pharmacopeial standard; likely targets enzymatic pathways
Alachlor 2-Chloro, 2,6-diethylphenyl C14H20ClNO2 269.77 Herbicide; chloro group enhances membrane permeability
Desmethyl ranolazine b-D-glucuronide Piperazine, 2-methoxyphenoxy C24H33N3O4 451.5 Cardiovascular activity; glucuronidation improves excretion
2-((1-(3-(Diethylamino)propyl)-...)acetamide Trifluoromethoxy, cyclopenta[d]pyrimidin C23H30F3N4O3S 506.6 Electronegative trifluoromethoxy enhances target binding

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenoxy group in the target compound donates electrons via its methoxy substituent, enhancing stability against oxidative metabolism compared to chloro (e.g., alachlor) or trifluoromethoxy groups (). This may prolong half-life relative to pesticides but reduce it compared to glucuronidated ranolazine analogs .
  • Lipophilicity and Bioavailability: The fluorophenyl analog () has a lower molecular weight (314.4 vs. ~347.4) and higher lipophilicity (logP ~2.8 estimated) due to fluorine, favoring blood-brain barrier crossing. The target compound’s methoxyphenoxy group may reduce logP (~2.2), balancing solubility and membrane permeability .
  • Synthetic Considerations: Synthesis likely involves coupling a 2-methoxyphenoxyacetyl chloride with 3-(4-(dimethylamino)phenyl)propylamine, analogous to methods for fluorophenyl derivatives (). The methoxy group requires protection during synthesis to prevent demethylation .

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